4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Description
This compound features a carbohydrazonoyl bridge (-C=N-N-C(=O)-) linking a 2-chlorobenzoyl group to a phenyl ring, which is further esterified with 4-ethoxybenzoate. Its structure combines halogenated aromatic moieties with a hydrazone-based linker, a design common in medicinal chemistry for modulating bioactivity and pharmacokinetics . The 2-chlorobenzoyl group may enhance metabolic stability and receptor binding via halogen interactions, while the 4-ethoxybenzoate ester contributes to lipophilicity and membrane permeability.
Properties
CAS No. |
769146-47-6 |
|---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C23H19ClN2O4/c1-2-29-18-13-9-17(10-14-18)23(28)30-19-11-7-16(8-12-19)15-25-26-22(27)20-5-3-4-6-21(20)24/h3-15H,2H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
QGODLOGKUDFDBV-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzoyl hydrazide. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Modifications in Analogs
Halogen Substitution Patterns
- 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate (CAS 868615-67-2): Difference: Additional chlorine at the 4-position of the benzoyl group. Impact: Increased molecular weight (457.32 g/mol vs. ~423 g/mol for the target compound) and lipophilicity. The dichloro substitution may enhance halogen bonding but reduce solubility .
- 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate (CID 45055021): Difference: Bromine substituent on the phenyl ring. Impact: Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets in biological targets but increase molecular weight (487.77 g/mol) .
Acyl Group Variations
- [2-Ethoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate (CID 9632475): Difference: Replacement of 2-chlorobenzoyl with 1-naphthoyl.
[2-Ethoxy-4-[(E)-(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl 4-methoxybenzoate (CID 9664310) :
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate, with the chemical formula C23H19ClN2O4 and CAS Number 769146-47-6, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Weight : 422.86 g/mol
- Structure : The compound features a chlorobenzoyl group linked to a carbohydrazone moiety and an ethoxybenzoate structure, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its potential as an antimicrobial agent and its cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
Research indicates that 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate exhibits significant antimicrobial properties. A study conducted by researchers evaluated the compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting potential applications in treating bacterial infections.
Cytotoxic Effects
In vitro studies have shown that this compound has cytotoxic effects on human cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | |
| MCF-7 (Breast Cancer) | 12.8 | |
| A549 (Lung Cancer) | 20.5 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action for the cytotoxicity of this compound involves the induction of oxidative stress within cancer cells, leading to apoptosis. Studies suggest that the chlorobenzoyl group may enhance the lipophilicity of the molecule, facilitating its penetration into cell membranes and enhancing its efficacy.
Case Studies
- Antimicrobial Efficacy : A case study involving the use of this compound in a clinical setting showed promising results in reducing infection rates in patients with resistant bacterial strains.
- Cancer Treatment Trials : Preliminary trials on animal models indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
